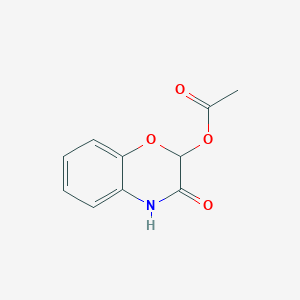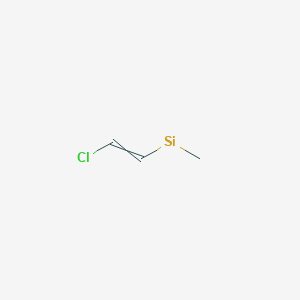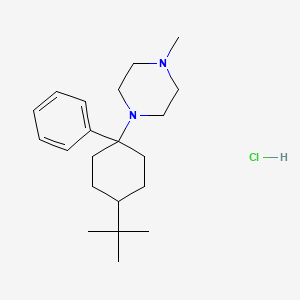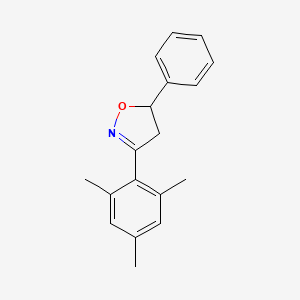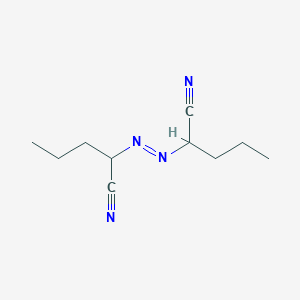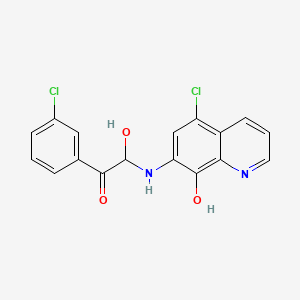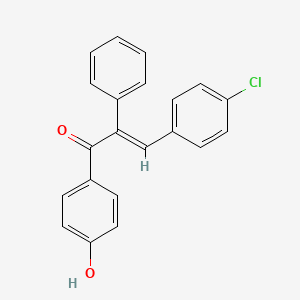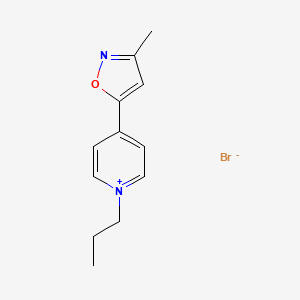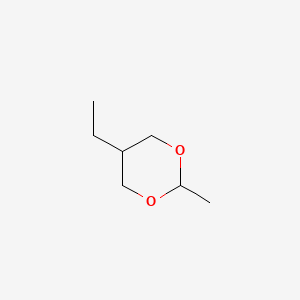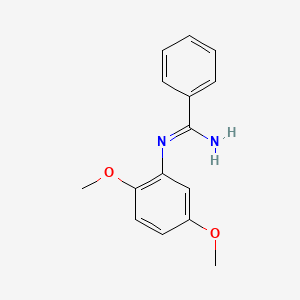
N-(2,5-Dimethoxyphenyl)benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethoxyphenyl)benzamidine: is an organic compound with the molecular formula C15H16N2O2. It is a derivative of benzamidine, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)benzamidine typically involves the reaction of 2,5-dimethoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzamide, which is then converted to the desired benzamidine by treatment with an appropriate reagent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dimethoxyphenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamidine moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N-(2,5-Dimethoxyphenyl)benzamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of N-(2,5-Dimethoxyphenyl)benzamidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can modulate various biological pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Benzamidine: The parent compound, which lacks the methoxy substitutions.
N-(2,5-Dimethoxyphenyl)thiobenzamide: A sulfur-containing analogue.
2,5-Dimethoxybenzaldehyde: A related compound with an aldehyde functional group .
Uniqueness
N-(2,5-Dimethoxyphenyl)benzamidine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted counterparts .
Propiedades
Número CAS |
23557-80-4 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
N'-(2,5-dimethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H16N2O2/c1-18-12-8-9-14(19-2)13(10-12)17-15(16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17) |
Clave InChI |
WPIAHWDIBXWUFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N=C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


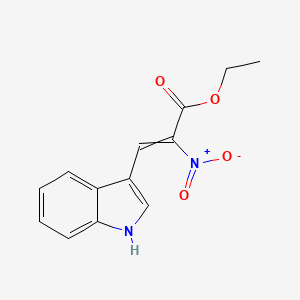
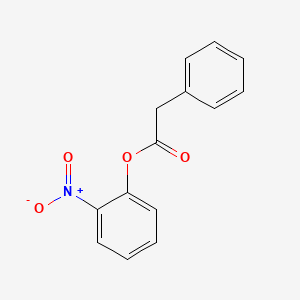
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

